molecular formula C8H10BrNO B8374895 2-Bromo-6-ethyl-3-methoxy-pyridine

2-Bromo-6-ethyl-3-methoxy-pyridine

Cat. No. B8374895
M. Wt: 216.07 g/mol
InChI Key: CRHJPQNDUORPNV-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Phosphorous tribromide (1.3 mL) was added to a solution of 2-bromo-6-ethyl-3-methoxy-pyridine 1-oxide (0.3 g, 1.3 mmol, from step 4 of example A(2)) dissolved in CH2Cl2 (10 mL). The reaction mixture was heated to 50° C. for 1 hour. After cooling to room temperature the mixture was poured into ice and made basic with 15% NaOH and extracted with CH2Cl2. The organic extracts were dried over Na2SO4 and concentrated to a clear oil (0.28 g, 99%). 1H NMR (400 MHz, CDCl3): δ 1.27 (t, J=7.6 Hz, 3 H), 2.76 (d, J=7.6 Hz, 2 H), 3.89 (s, 3 H), 7.06 (d, J=8.1 Hz, 1 H), 7.09 (d, J=8.1 Hz, 1 H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
2-bromo-6-ethyl-3-methoxy-pyridine 1-oxide
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Br)(Br)Br.[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]([CH2:14][CH3:15])[N+:7]=1[O-].[OH-].[Na+]>C(Cl)Cl>[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]([CH2:14][CH3:15])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
2-bromo-6-ethyl-3-methoxy-pyridine 1-oxide
Quantity
0.3 g
Type
reactant
Smiles
BrC1=[N+](C(=CC=C1OC)CC)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil (0.28 g, 99%)

Outcomes

Product
Name
Type
Smiles
BrC1=NC(=CC=C1OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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